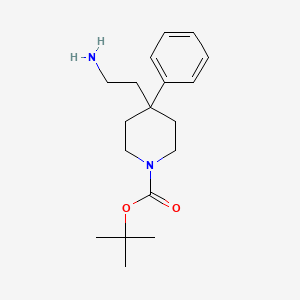
4-Chloroquinazoline-7-carbonitrile
説明
4-Chloroquinazoline-7-carbonitrile is a chemical compound with the molecular formula C9H4ClN3 and a molecular weight of 189.6 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . An efficient route to the parent heterocycle proceeds via the 4-chloro derivative to the tosylhydrazide, which is removed by base .Molecular Structure Analysis
The InChI code for 4-Chloroquinazoline-7-carbonitrile is 1S/C9H4ClN3/c10-9-7-2-1-6 (4-11)3-8 (7)12-5-13-9/h1-3,5H .Chemical Reactions Analysis
Quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .Physical And Chemical Properties Analysis
4-Chloroquinazoline-7-carbonitrile is a solid substance . It should be stored in a refrigerator .科学的研究の応用
Therapeutic Agents in Cancer Therapy
Quinazoline derivatives, such as 4-Chloroquinazoline-7-carbonitrile, have shown potential as therapeutic agents in cancer therapy . They are particularly promising in bladder cancer treatment, where targeted therapy directed at specific molecular pathways is a key focus . Many quinazoline derivatives are approved for antitumor clinical use, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Antiproliferative Action
Studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells . This suggests potential applications in the treatment of various types of cancer.
Cross-Coupling Reactions
Halogenated quinazolines, including 4-chloroquinazoline-7-carbonitrile, have been used in metal-catalyzed cross-coupling reactions . These reactions are a key method for generating novel polysubstituted derivatives, which can have a wide range of biological properties .
Synthesis of Novel Compounds
The presence and position of substituents on one of the cyclic compounds in quinazoline derivatives can greatly influence their properties . This makes 4-chloroquinazoline-7-carbonitrile a valuable compound in the design and synthesis of new quinazoline-based compounds with potential anticancer potency .
Drug Resistance Research
Quinazoline derivatives are being studied in the context of overcoming multidrug resistance, a major limitation of many conventional cancer therapies . The ability of these compounds to target specific molecular pathways could potentially bypass resistance mechanisms .
Side Effect Reduction
Another area of research involves the reduction of severe side effects associated with conventional cancer therapies . Quinazoline derivatives, including 4-chloroquinazoline-7-carbonitrile, may offer a more targeted approach, potentially reducing the impact on healthy cells and thereby minimizing side effects .
Safety And Hazards
将来の方向性
Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
特性
IUPAC Name |
4-chloroquinazoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-2-1-6(4-11)3-8(7)12-5-13-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKVEMLKHNBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856970 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazoline-7-carbonitrile | |
CAS RN |
1260759-38-3 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)



![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)




![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)


